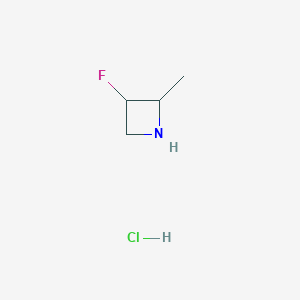

3-Fluoro-2-methylazetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-2-methylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIMHSJEJTYTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-2-methylazetidine hydrochloride molecular weight and formula

Technical Whitepaper: 3-Fluoro-2-methylazetidine Hydrochloride in Medicinal Chemistry

Executive Summary

This compound is a high-value fluorinated heterocyclic building block used in the design of advanced pharmaceutical agents. As a conformationally restricted diamine surrogate and a proline bioisostere, it offers a unique combination of steric bulk and electronic modulation. This guide provides a comprehensive technical analysis of its molecular properties, synthetic accessibility, and application in modulating the physicochemical profile of drug candidates (e.g., pKa reduction, metabolic stability).[1]

Physicochemical Specifications

The following data represents the standard specification for the hydrochloride salt form, which is the preferred state for stability and handling.

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₄H₉ClFN | (Free Base: C₄H₈FN) |

| Molecular Weight | 125.57 g/mol | (Free Base: 89.11 g/mol ) |

| CAS Number | 2231666-48-9 | (2R,3R)-isomer (Representative) |

| CAS Number | 2231663-72-0 | (2R,3S)-isomer |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Solubility | High in H₂O, MeOH, DMSO | Low in non-polar solvents (Hexane, Et₂O) |

| Predicted pKa | ~8.5 – 9.5 | Lower than azetidine (11.[2]3) due to β-fluorine inductive effect |

Structural Biology & Conformational Analysis

The utility of 3-fluoro-2-methylazetidine extends beyond its functional groups; it acts as a structural toggle in molecular design.

The Ring Pucker and Gauche Effect

Unlike planar four-membered rings often depicted in 2D, the azetidine ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain. The introduction of fluorine at C3 and a methyl group at C2 creates a complex stereoelectronic environment.

-

The Gauche Effect: In 1,2-disubstituted systems involving fluorine and an amine (or protonated amine), the C–F and C–N bonds often adopt a gauche orientation (60° dihedral angle) rather than anti.[3][4][5] This is driven by hyperconjugation (

) and electrostatic attraction between the electronegative fluorine and the cationic ammonium center.[5] -

Conformational Locking: In 3-fluoro-2-methylazetidine, this preference biases the ring pucker. For the trans-isomer, the substituents may adopt a pseudo-diequatorial orientation to minimize 1,2-steric clash, while the cis-isomer is highly strained, often forcing one substituent into a pseudo-axial position. This "locking" mechanism is critical when using this scaffold to restrict the conformation of peptide backbones (as a proline mimic).

Synthetic Pathways & Methodologies

The synthesis of 3-fluoro-2-methylazetidine typically follows a "late-stage fluorination" strategy to ensure stereochemical integrity. The most robust route proceeds via the deoxofluorination of a 3-hydroxy precursor, often derived from threonine or allothreonine.

Primary Synthetic Workflow (Deoxofluorination)

Protocol Overview:

-

Cyclization: Amino acid precursors (e.g., Threonine) are cyclized to the corresponding 3-hydroxy-2-methylazetidine. This often requires N-protection (Boc or Cbz).

-

Fluorination: The hydroxyl group is converted to fluorine using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. Note: This reaction proceeds with inversion of configuration (Walden inversion). To obtain the (2R,3R)-fluoro product, one must start with the (2R,3S)-hydroxy precursor.

-

Deprotection & Salt Formation: Acidic cleavage of the protecting group followed by HCl treatment yields the final salt.

Visualization of Synthetic Logic

Figure 1: Stereoselective synthesis pathway via deoxofluorination of hydroxy-azetidine precursors.

Medicinal Chemistry Applications

Tuning Basicity (pKa Modulation)

The azetidine ring is inherently highly basic (pKa ~11.3) due to ring strain exposing the nitrogen lone pair.

-

Effect: The introduction of the electronegative fluorine at the

-position (C3) exerts a strong inductive electron-withdrawing effect ( -

Result: The pKa drops by approximately 2–3 units (to ~8.5–9.0). This is advantageous for improving oral bioavailability (increasing the fraction of uncharged species at physiological pH) and reducing hERG channel liability often associated with highly basic amines.

Metabolic Stability

The C3 position of azetidine is a metabolic "soft spot," susceptible to oxidative metabolism (hydroxylation).

-

Mechanism: Substitution with fluorine blocks this position from CYP450-mediated oxidation. Furthermore, the C–F bond is metabolically inert.

-

2-Methyl Group: Sterically hinders N-dealkylation or ring-opening pathways, further extending the half-life of the scaffold.

Proline Bioisostere

(2S,3R)-3-fluoro-2-methylazetidine can mimic the geometry of proline but with distinct vector alignment of the carbonyl and amine. This is used in:

-

Peptidomimetics: Constraining peptide backbones to induce

-turns. -

Fragment-Based Design: As a rigid linker that directs substituents into specific protein sub-pockets.

Handling & Safety Protocols

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C. Weighing should be performed quickly or in a glovebox to prevent "oiling out."

-

Stability: While the C–F bond is stable, the strained azetidine ring can be susceptible to nucleophilic ring-opening under harsh basic conditions or high heat. Avoid prolonged exposure to strong nucleophiles in protic solvents.

-

Fluorine NMR: Use ¹⁹F NMR for purity checks. The fluorine signal is distinct (typically a multiplet around -170 to -180 ppm, coupled to H3 and H2).

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Context on Gauche Effect).

- Fleet, G. W. J., et al. (2015). Synthesis of 3-fluoroazetidine carboxylic acids and 3,4-difluoroproline. Journal of Organic Chemistry.

-

PubChem. (2024).[6] Azetidine, 3-fluoro- Compound Summary. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2231663-72-0|(2R,3S)-3-Fluoro-2-methylazetidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. BJOC - Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect [beilstein-journals.org]

- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 3-Fluoro-2-Methylazetidine in Lowering Lipophilicity (LogD)

This guide details the physicochemical role of 3-fluoro-2-methylazetidine in medicinal chemistry, focusing on its application as a strategic motif for lowering lipophilicity (LogD) while optimizing metabolic stability and basicity.

Executive Summary

In modern drug discovery, high lipophilicity (LogD > 3.0) is a primary driver of attrition, correlating with poor solubility, high clearance, and off-target toxicity (promiscuity). The 3-fluoro-2-methylazetidine moiety has emerged as a high-value bioisostere used to lower LogD relative to larger saturated heterocycles (e.g., piperidines, pyrrolidines) and non-fluorinated analogs.

Its efficacy stems from a synergistic "Ring Contraction + Polar Functionalization" mechanism:

-

Scaffold Contraction: Reducing carbon count (C4 vs. C5/C6) lowers intrinsic lipophilicity.

-

Dipole Enhancement: The C–F bond introduces a polar surface area that increases aqueous solvation.

-

Conformational Locking: The vicinal methyl group restricts ring puckering, often directing the fluorine vector to maximize the molecular dipole, further reducing LogD.

Physicochemical Mechanisms

The Fluorine-Methyl Synergism

While adding a methyl group typically increases LogD (approx. +0.4 units), in the context of the azetidine ring, the 2-methyl group serves a structural rather than lipophilic role. It creates steric bulk that mimics larger rings (like pyrrolidine) while allowing the 3-fluoro substituent to dominate the physicochemical profile.

| Feature | Impact on LogD | Mechanism |

| Azetidine Core | ↓↓ Decrease | Reduced hydrocarbon footprint compared to piperidine/pyrrolidine. |

| 3-Fluoro Group | ↓ Decrease | High electronegativity creates a C–F dipole, increasing solvation energy (polarity). |

| 2-Methyl Group | ↑ Increase (Slight) | Adds lipophilicity but is offset by the gauche interaction which exposes the F dipole. |

| pKa Modulation | Variable | Fluorine lowers pKa (typically 8.0–9.0 vs. 11.0 for azetidine). A lower pKa reduces the ionized fraction at pH 7.4, which usually raises LogD, but the intrinsic polarity of the C–F bond overrides this, resulting in a net lower or neutral LogD with improved permeability. |

Conformational Control (The Gauche Effect)

The 3-fluoro-2-methylazetidine system exhibits a preference for a specific ring pucker due to the interaction between the fluorine and the methyl group.

-

Trans-configuration: Often preferred to minimize steric clash. This orientation aligns the C–F and N–Lone Pair vectors to maximize the molecular dipole moment (

). -

Dipole-LogD Relationship: A higher dipole moment increases interaction with water (polar solvent), thereby lowering the partitioning into octanol (lipophilic phase).

Strategic Application & Case Studies

Bioisosteric Replacement Strategy

This moiety is best deployed when a piperidine or pyrrolidine linker causes high lipophilicity (LogD > 3) or metabolic instability.

Comparative Data (Simulated):

| Scaffold | LogD (pH 7.4) | pKa | Metabolic Stability |

|---|---|---|---|

| Piperidine | 2.5 | 10.8 | Low (Oxidation) |

| Pyrrolidine | 1.9 | 10.5 | Moderate |

| Azetidine | 1.2 | 11.0 | Moderate |

| 3-F-Azetidine | 0.9 | 8.5 | High |

| 3-F-2-Me-Azetidine | 1.1 | 8.7 | Very High |[1]

Note: While the methyl group adds slight lipophilicity vs. the 3-F-azetidine, it is often required to fill the hydrophobic pocket vacated by the larger ring contraction, maintaining potency while still offering a significant LogD reduction vs. the piperidine parent.

Case Study: Ketohexokinase (KHK) Inhibitors

In the development of KHK inhibitors (e.g., GS-1291269 ), the 3-fluoro-2-methylazetidine motif was utilized.[2]

-

Challenge: The initial amine scaffolds had poor pharmacokinetic profiles due to high basicity and non-optimal lipophilicity.

-

Solution: Incorporation of substituted azetidines.[3][4][5] The 2-methyl group filled a specific lipophilic cleft (maintaining potency), while the fluorine modulated the electronic properties.

-

Outcome: The motif allowed for a balance of permeability and metabolic stability that larger rings could not achieve.

Experimental Protocols

Synthesis of (2S,3R)-3-Fluoro-2-methylazetidine

Rationale: Direct fluorination of the alcohol precursor using DAST (Diethylaminosulfur trifluoride) is the standard, robust method.

Step-by-Step Protocol:

-

Precursor Preparation: Start with N-Boc-2-methyl-3-hydroxyazetidine . Ensure the hydroxyl group is stereochemically defined (e.g., trans to the methyl if cis-fluorine is desired via inversion).

-

Fluorination (Deoxyfluorination):

-

Dissolve N-Boc-2-methyl-3-hydroxyazetidine (1.0 eq) in anhydrous DCM under

. -

Cool to -78°C.

-

Add DAST (1.5 eq) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours. Note: DAST induces inversion of configuration at the C3 center.

-

-

Quenching: Carefully quench with saturated aqueous

(gas evolution). -

Extraction: Extract with DCM (3x), dry over

, and concentrate. -

Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to yield the 3-fluoro-2-methylazetidine hydrochloride salt.

LogD Measurement Protocol (Shake-Flask Method)

Rationale: While computational predictions (cLogD) are useful, the specific solvation effects of the F-Me interaction require experimental validation.

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Phase System: Use 1-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, saturated with octanol).

-

Equilibration:

-

Mix 500 µL of octanol phase and 500 µL of aqueous phase in a vial.

-

Spike with 10 µL of compound stock.

-

Vortex for 1 hour at 25°C.

-

Centrifuge at 3000 rpm for 10 mins to separate phases.

-

-

Quantification: Analyze both phases using LC-MS/MS.

-

Calculation:

References

-

The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Source: ACS Medicinal Chemistry Letters. URL:[Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Source: Journal of Medicinal Chemistry.[6] URL:[Link]

-

LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (Genentech). URL:[Link]

Sources

- 1. WO2022212194A1 - Khk inhibitors - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.brighton.ac.uk [research.brighton.ac.uk]

A Technical Guide to the Strategic Introduction of Fluorine into Azetidine Rings for pKa Modulation

Executive Summary

The azetidine ring, a four-membered saturated heterocycle, has become an increasingly vital scaffold in modern drug discovery.[1][2] Its inherent ring strain and three-dimensional character offer unique structural and pharmacokinetic advantages.[2][3] Parallel to this, the strategic incorporation of fluorine has been established as one of the most powerful tools in medicinal chemistry for fine-tuning a drug candidate's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[4][5][6] This guide provides an in-depth exploration of the convergence of these two areas: the deliberate introduction of fluorine into the azetidine ring as a robust strategy for modulating the basicity (pKa) of the ring nitrogen. A lower pKa can be critical for optimizing a compound's solubility, reducing off-target interactions, and improving its overall drug-like properties. We will delve into the physicochemical principles, provide detailed synthetic protocols for accessing these valuable motifs, and present case studies illustrating their successful application in drug development programs.

Introduction: The Azetidine Scaffold and the Fluorine Advantage

The Ascendance of the Azetidine Motif in Medicinal Chemistry

Azetidines are prized by medicinal chemists for their ability to confer desirable properties onto drug candidates. As sp³-rich, conformationally rigid structures, they serve as excellent bioisosteres for more common rings like piperidines and pyrrolidines, while offering novel exit vectors for molecular elaboration.[2][7] This unique geometry can enhance target selectivity and improve metabolic stability.[1][8] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1][8]

The Strategic Role of Fluorine in Drug Design

Fluorine's unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the C-F bond—make it a transformative element in drug design.[5][9] Its incorporation can profoundly influence a molecule's electronic profile, conformation, and metabolic fate.[4] One of the most predictable and powerful applications of fluorine is the modulation of the acidity or basicity of nearby functional groups through its potent electron-withdrawing inductive effect.[5][10] This ability to precisely tune pKa is a cornerstone of modern medicinal chemistry, enabling chemists to optimize pharmacokinetic profiles for improved bioavailability and therapeutic efficacy.[6][11]

The Physicochemical Rationale: Fluorine's Impact on Azetidine pKa

The basicity of the azetidine nitrogen is a critical parameter that dictates its ionization state at physiological pH. This, in turn, influences crucial drug properties such as solubility, cell permeability, and the potential for interactions with biological targets and anti-targets (e.g., the hERG channel). The parent azetidine is a strong base, with a pKa for its conjugate acid of approximately 11.29.[12] For many applications, this high basicity can be a liability.

The introduction of a highly electronegative fluorine atom onto the azetidine ring provides a reliable method for attenuating this basicity. The fluorine atom exerts a strong negative inductive effect (-I), pulling electron density away from the nitrogen through the sigma bonds of the carbon framework. This withdrawal of electron density makes the nitrogen's lone pair of electrons less available for protonation, thereby lowering its basicity and resulting in a lower pKa of the conjugate acid.[5][10]

The magnitude of this pKa depression is dependent on the number of fluorine atoms and their proximity to the nitrogen. A comprehensive study of mono- and difluorinated saturated heterocycles demonstrated this effect clearly.[13][14]

Data Presentation: Impact of Fluorination on Azetidine pKa

| Compound | Structure | pKa (Conjugate Acid) | ΔpKa (from Parent) | Reference(s) |

| Azetidine |  | 11.29 | 0.00 | [12] |

| 3-Fluoroazetidine |  | 8.68 | -2.61 | [13][14] |

| 3,3-Difluoroazetidine |  | 5.86 | -5.43 | [13][14] |

Note: Structures are illustrative representations. pKa values are from experimental measurements.

As the data clearly indicates, the addition of a single fluorine atom at the 3-position reduces the pKa by over 2.5 units. The introduction of a second fluorine atom at the same position (gem-difluorination) has an even more dramatic effect, lowering the pKa by over 5 units into a range that can be highly advantageous for avoiding liabilities associated with high basicity.

Synthetic Strategies for Accessing Fluorinated Azetidines

The synthesis of fluorinated azetidines can be approached through several distinct strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we detail three field-proven, authoritative methodologies.

Strategy 1: Deoxyfluorination of 3-Azetidinols

This is one of the most direct methods, involving the conversion of a hydroxyl group on a pre-formed azetidine ring into a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this transformation.[15]

Diagram 1: Workflow for Deoxyfluorination of 3-Azetidinols.

Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-azetidinol [16]

-

Preparation: To a solution of N-Boc-3-azetidinol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq.) dropwise to the cooled solution via syringe. Maintain the temperature at -78 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford N-Boc-3-fluoroazetidine.

Strategy 2: Ring Opening of 1-Azabicyclo[1.1.0]butanes

This elegant strategy leverages the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs), which can be regioselectively opened by a fluoride source to directly install the 3-fluoroazetidine core. Olah's reagent (a pyridine-hydrogen fluoride complex) is a highly effective reagent for this purpose.[3][15]

Diagram 2: Workflow for Ring Opening of 1-Azabicyclo[1.1.0]butanes.

Experimental Protocol: Synthesis of 3-Fluoroazetidines via Ring Opening [15]

-

Preparation: In a suitable fluoropolymer reaction vessel (e.g., Teflon), dissolve the 1-azabicyclo[1.1.0]butane derivative (1.0 eq.) in an appropriate solvent or use it neat.

-

Reagent Addition: Cool the vessel and carefully add Olah's reagent (pyridine·10 HF) or liquid hydrogen fluoride (HF) (excess). Extreme caution must be exercised when handling HF reagents.

-

Reaction: Stir the mixture at the appropriate temperature (which can range from low to ambient temperatures depending on the substrate) until the starting material is consumed, as monitored by GC-MS or NMR analysis of a carefully quenched aliquot.

-

Workup: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., aqueous ammonia or NaOH) to neutralize the excess acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ether or DCM). Dry the combined organic extracts, concentrate, and purify by distillation or column chromatography to yield the 3-fluoroazetidine product.

Strategy 3: Cyclization of Fluorinated Acyclic Precursors

An alternative to fluorinating the ring is to construct the ring from an acyclic precursor that already contains the fluorine atom. A robust method involves the intramolecular cyclization of N-(alkylidene)-γ-bromo-β-fluoroamines.[15]

Diagram 3: Workflow for Cyclization of a Fluorinated Acyclic Precursor.

Experimental Protocol: Three-Step Synthesis of 3-Fluoroazetidines [15]

-

Precursor Synthesis: Synthesize the key γ-bromo-β-fluoroamine precursor via established literature methods, often starting from fluorinated building blocks.

-

Imine Formation: Condense the γ-bromo-β-fluoroamine hydrochloride salt (1.0 eq.) with an appropriate aldehyde or ketone (1.1 eq.) in the presence of a base like triethylamine in a solvent such as ethanol at room temperature to form the corresponding imine.

-

Intramolecular Cyclization: Treat the resulting imine intermediate with a suitable base (e.g., potassium carbonate) in a solvent like acetonitrile and heat to induce intramolecular nucleophilic substitution, where the imine nitrogen displaces the bromide to form the azetidine ring.

-

Purification: After completion, cool the reaction, filter off the salts, and concentrate the filtrate. Purify the crude product via column chromatography to obtain the desired 3-fluoroazetidine derivative.

Case Studies in Drug Discovery

The theoretical benefit of pKa modulation via azetidine fluorination is borne out in practical drug discovery applications.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: In the development of inhibitors for DPP-IV for the treatment of type 2 diabetes, a series of cyclohexylglycine amides of various fluorinated pyrrolidines and azetidines were synthesized and evaluated.[17] The fluorinated azetidide derivatives displayed unexpectedly potent activity, highlighting the beneficial role of the fluorinated scaffold in achieving the desired biological effect, where precise control over basicity and molecular interactions is paramount.[17]

-

CNS Drug Discovery and P-glycoprotein (Pgp) Efflux: In central nervous system (CNS) drug design, high basicity is often linked to Pgp-mediated efflux, which prevents drugs from reaching their targets in the brain. Strategic fluorination of an amine can lower its pKa, reducing its ionization at physiological pH and thereby mitigating Pgp recognition.[10] In a study on a series of PDE9 inhibitors, the introduction of fluorine into a pyrrolidine ring (a close analog of azetidine) was shown to significantly shift the pKa of the basic amine.[10] While the overall effect on Pgp efflux was complex and involved multiple factors, this work underscores the principle of using fluorine to tune the pKa of cyclic amines to overcome pharmacokinetic challenges in CNS drug discovery.[10]

Conclusion and Future Outlook

The introduction of fluorine into the azetidine ring is a powerful and predictable strategy for modulating the pKa of the ring nitrogen. By leveraging the strong inductive effect of fluorine, medicinal chemists can rationally tune the basicity of this important scaffold to optimize a compound's physicochemical properties, enhance its pharmacokinetic profile, and ultimately improve its therapeutic potential. The synthetic methodologies to access these valuable building blocks are well-established and versatile, ranging from direct fluorination of pre-formed rings to the construction of the ring from fluorinated precursors. As drug discovery continues to demand molecules with increasingly sophisticated and optimized properties, the strategic use of fluorinated azetidines is poised to become an even more indispensable tool in the medicinal chemist's arsenal.[18][19]

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Alvernhe, G., Laurent, A., Haufe, G. (1987). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 52(25), 5621–5623. [Link]

-

Singh, S., Phillips, A., & Ahad, A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). europepmc.org. [Link]

-

Svatik, A., & Slavik, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

-

Mykhailiuk, P. K. (2015). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Angewandte Chemie International Edition, 54(43), 12718-12722. [Link]

-

Datsenko, O., Baziievskyi, A., Sadkova, I., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Mykhailiuk, P. K. (2015). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

-

Brigaud, T., et al. (2010). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. [Link]

-

Alvernhe, G., et al. (1987). Photochemical thiocarbonyl difluoride generation enables azetidine synthesis. ResearchGate. [Link]

-

Mykhailiuk, P. K., et al. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex. [Link]

-

Isom, A. B., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.

-

Isom, A. B., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. pubs.acs.org. [Link]

-

Petersen, J., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry. [Link]

-

Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-3. [Link]

-

Connors, J. S., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry, 28(30). [Link]

-

Koshetova, Z., et al. (2025). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ResearchGate. [Link]

-

Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(9), 1761–1769. [Link]

-

Mykhailiuk, P. K. (2017). Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

-

Hollingworth, C., & Gouverneur, V. (2012). The ring pucker in azetidine derivatives can be influenced by a C–F···N+ charge–dipole interaction. ResearchGate. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Azetidine. PubChem. [Link]

-

Isom, A. B., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

-

Azetidine. Wikipedia. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. benthamscience.com [benthamscience.com]

- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azetidine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 17. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Navigating the Reductive Amination of Sterically Hindered Azetidines

Introduction: The Azetidine Scaffold and Its Synthetic Challenges

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after structural motifs in medicinal chemistry.[1][2] Their strained ring system imparts a degree of conformational rigidity that can be highly advantageous for optimizing ligand-receptor interactions, improving pharmacokinetic profiles, and serving as a unique three-dimensional bioisostere for larger or more flexible groups.[3][4] The synthesis of functionalized azetidines, particularly those bearing sterically demanding substituents at the 3-position or on the nitrogen atom, however, presents a significant synthetic hurdle.[3][5][6]

Reductive amination stands as one of the most powerful and versatile methods for C-N bond formation, allowing for the direct alkylation of an amine with a carbonyl compound.[7][8] While highly effective for less hindered systems, its application to sterically encumbered azetidines is often plagued by low yields, slow reaction rates, and competing side reactions. This guide provides a deep dive into the mechanistic nuances and offers field-proven strategies and protocols to successfully navigate the reductive amination of these challenging substrates.

The Core Challenge: Overcoming Steric Impedance

The success of a reductive amination hinges on the equilibrium formation of a key intermediate: the iminium ion.[9][10][11] The entire process can be dissected into two primary stages:

-

Iminium Ion Formation: The nucleophilic azetidine nitrogen attacks the carbonyl carbon to form a hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the electrophilic iminium ion.[12]

-

Reduction: A hydride reagent selectively reduces the C=N double bond of the iminium ion to afford the final N-alkylated azetidine.[13]

With sterically hindered substrates, both the azetidine (e.g., 3,3-disubstituted azetidines) and/or the carbonyl compound (e.g., a bulky ketone), the formation of the hemiaminal and its subsequent conversion to the iminium ion (Scheme 1) is often slow and thermodynamically unfavorable.[14] This kinetic barrier is the primary obstacle to achieving efficient transformation. The challenge, therefore, is to select conditions that drive this equilibrium forward while ensuring the chosen reducing agent is selective enough not to prematurely reduce the starting carbonyl.

Scheme 1: The Reductive Amination Mechanism A visual representation of the key steps in the reductive amination process, highlighting the critical iminium ion intermediate.

Caption: General mechanism of reductive amination.

Optimizing Reaction Conditions: A Multi-Parameter Approach

Successfully coupling a hindered azetidine requires careful selection of the reducing agent, solvent, and catalytic additives. These factors are not independent and must be considered in concert to achieve the desired outcome.

The Crucial Choice: Selecting a Reducing Agent

The ideal reducing agent must be mild enough to tolerate the starting carbonyl but potent enough to rapidly reduce the transiently formed iminium ion.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is unequivocally the reagent of choice for most challenging reductive aminations.[15][16][17] Its mildness prevents significant reduction of ketones and aldehydes, allowing it to selectively target the more electrophilic iminium ion.[18][19] The three bulky acetoxy groups moderate its reactivity, and it performs exceptionally well in aprotic solvents like 1,2-dichloroethane (DCE), where reagent stability is high.[17][20]

-

Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is effective under mildly acidic conditions (pH 4-6), which are ideal for iminium ion formation.[7][21] However, its high toxicity and the potential for cyanide in the final product and waste stream make it a less desirable option, particularly for pharmaceutical applications.[18]

-

Sodium Borohydride (NaBH₄): This common reagent is generally too reactive for a one-pot reductive amination involving hindered substrates, as it can readily reduce the starting aldehyde or ketone.[13][21] Its utility is primarily in a two-step (indirect) procedure where the imine is pre-formed and isolated before reduction.[19][22]

-

Catalytic Hydrogenation (H₂/Catalyst): While atom-economical, this method can be problematic. The reaction conditions required to reduce the iminium ion may also reduce other functional groups. Furthermore, the amine substrates or products can sometimes act as catalyst poisons.[23]

Solvent and Additive Synergy

-

Solvent: For reactions using NaBH(OAc)₃, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred.[15][19] Tetrahydrofuran (THF) is also a viable option, though reactions may be slower.[19] Protic solvents like methanol should be avoided as they can react with the borohydride reagent.[17]

-

Acid Catalysis: The addition of a stoichiometric amount of a weak acid, typically acetic acid (AcOH) , is often critical for success with hindered substrates.[16][19] The acid catalyzes the dehydration of the hemiaminal intermediate, pushing the equilibrium towards the formation of the reactive iminium ion. For particularly stubborn cases, a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be employed to activate the carbonyl group prior to reduction.[21]

Comparative Data for Protocol Selection

The following table summarizes recommended starting conditions for the reductive amination of hindered azetidines. Optimization may be required based on the specific substrates used.

| Substrate Challenge Level | Recommended Reducing Agent | Solvent | Additive | Typical Temp. | Key Considerations & Rationale |

| Moderate: Hindered Azetidine + Unhindered Aldehyde | NaBH(OAc)₃ (1.5 eq) | DCE | None needed | Room Temp | Aldehyde is reactive; iminium formation is generally fast enough without a catalyst. STAB provides high selectivity.[19] |

| High: Hindered Azetidine + Hindered Ketone | NaBH(OAc)₃ (1.5-2.0 eq) | DCE | Acetic Acid (1.1 eq) | Room Temp to 50 °C | Both partners are sterically encumbered. Acetic acid is crucial to accelerate the rate-limiting iminium formation.[16][19] |

| Very High: Weakly Nucleophilic Azetidine + Hindered Ketone | NaBH(OAc)₃ (2.0 eq) | DCE | Acetic Acid (1.1-1.5 eq) | 50 °C | Similar to the "High" case, but excess reagent and heat may be required to overcome the poor nucleophilicity of the amine.[18] |

| Alternative (Dialkylation Prone): Primary Azetidine + Aldehyde | 1. Imine Formation 2. NaBH₄ (1.5 eq) | 1. MeOH 2. MeOH | None | Room Temp | A two-step, one-pot procedure. Pre-forming the imine in methanol followed by NaBH₄ reduction avoids over-alkylation.[19][22] |

Detailed Experimental Protocol: N-alkylation of 3,3-diphenylazetidine with Cyclohexanone

This protocol describes a representative procedure for the direct reductive amination of a sterically hindered secondary azetidine with a ketone using sodium triacetoxyborohydride.

Workflow: Reductive Amination of a Hindered Azetidine A step-by-step visualization of the experimental procedure.

Caption: Experimental workflow for reductive amination.

Materials:

-

3,3-diphenylazetidine (1.0 eq)

-

Cyclohexanone (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Glacial Acetic Acid (1.1 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,3-diphenylazetidine (1.0 eq) and anhydrous 1,2-dichloroethane (to make a ~0.1 M solution based on the azetidine).

-

Substrate Addition: Add cyclohexanone (1.2 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for initial hemiaminal formation.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10-15 minutes. Note: The addition can be exothermic and may cause gas evolution. Ensure adequate venting.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting azetidine by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 20-30 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Workup - Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclohexyl-3,3-diphenylazetidine.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inefficient iminium ion formation. 2. Deactivated or wet reagents/solvent. | 1. Increase the amount of acetic acid (up to 2 eq). Consider gentle heating (40-50 °C). 2. Use freshly opened or properly stored anhydrous solvent and NaBH(OAc)₃. |

| Starting Carbonyl is Reduced | 1. Reducing agent is too reactive (e.g., NaBH₄ used in a one-pot reaction). 2. Reaction temperature is too high. | 1. Switch to NaBH(OAc)₃. 2. Run the reaction at room temperature or 0 °C. |

| Dialkylation of Primary Azetidine | The N-alkylated product is reacting again with the aldehyde. | Switch to the two-step protocol: pre-form the imine in methanol, then add NaBH₄.[19] |

| Complex Mixture of Products | Potential side reactions or degradation of starting materials/product under acidic conditions. | Reduce the amount of acetic acid or run the reaction without it if possible. Ensure the workup is performed promptly after reaction completion. |

Conclusion

The reductive amination of sterically hindered azetidines is a challenging but achievable transformation. Success relies on understanding the rate-limiting nature of iminium ion formation and selecting conditions that favor this step. The use of sodium triacetoxyborohydride in an aprotic solvent, often with the addition of acetic acid as a catalyst, provides a robust and reliable method for accessing these valuable and complex molecular scaffolds. By carefully controlling the reaction parameters and anticipating potential side reactions, researchers can confidently employ this strategy in the synthesis of novel chemical entities for drug discovery and development.

References

-

Singh, G. S., & Singh, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Li, G., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Wang, C., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5165. [Link]

-

Burkhard, J. A., et al. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Zhang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(27), 12029-12035. [Link]

-

Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

-

Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]

-

ResearchGate. (2025). Boron reagents for reductive amination. [Link]

-

Ikawa, T., et al. (2007). Lewis Acid Acceleration of C−N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. Journal of the American Chemical Society, 129(43), 13001-13007. [Link]

-

Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

Aleku, G. A., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]

-

Chemistry Steps. (2025). Formation of Imines and Enamines. [Link]

-

Stepan, A. F., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

-

Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link]

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

OpenStax. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Organic Chemistry. [Link]

-

ResearchGate. (2025). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Azetidine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 12. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 13. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 14. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 20. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 23. mdpi.com [mdpi.com]

Protecting Group Strategies for 3-Fluoro-2-methylazetidine Nitrogen: A Detailed Guide for Researchers

Introduction: The Rising Prominence of 3-Fluoro-2-methylazetidine in Medicinal Chemistry

The 3-fluoro-2-methylazetidine scaffold is a privileged motif in modern drug discovery. The incorporation of the strained four-membered azetidine ring, decorated with a fluorine atom and a methyl group, offers a unique combination of structural rigidity, metabolic stability, and conformational constraint.[1][2] These attributes can lead to enhanced binding affinity, improved pharmacokinetic properties, and novel intellectual property for therapeutic candidates. However, the synthetic manipulation of this valuable building block is not without its challenges. The secondary amine within the azetidine ring is a reactive nucleophile and base, often requiring protection to prevent undesired side reactions during synthetic sequences.[3] The choice of an appropriate protecting group is therefore a critical decision that can significantly impact the success of a synthetic campaign.

This comprehensive guide provides an in-depth analysis of protecting group strategies for the nitrogen atom of 3-fluoro-2-methylazetidine. We will delve into the selection of suitable protecting groups, provide detailed experimental protocols for their installation and removal, and discuss the underlying mechanistic principles that govern these transformations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals working with this increasingly important heterocyclic building block.

Selecting the Optimal Nitrogen Protecting Group: A Strategic Decision

The ideal protecting group for 3-fluoro-2-methylazetidine should exhibit a balance of stability and lability. It must be robust enough to withstand a range of reaction conditions while being readily cleavable under mild conditions that do not compromise the integrity of the strained azetidine ring or other sensitive functional groups within the molecule.[4] Key considerations for selecting a protecting group include:

-

Orthogonality: The ability to deprotect the azetidine nitrogen without affecting other protecting groups in the molecule is paramount for complex syntheses.[1][5]

-

Stability: The protecting group must be stable to the reaction conditions planned for subsequent synthetic steps (e.g., acidic, basic, oxidative, reductive).

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and procedurally simple.

-

Impact on Reactivity: The protecting group can influence the reactivity of the azetidine ring and adjacent stereocenters.

The most commonly employed and effective protecting groups for the azetidine nitrogen are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. The selection amongst these is dictated by the specific synthetic strategy.

Comparative Analysis of Common Protecting Groups

The following table summarizes the key characteristics of the Boc, Cbz, and Benzyl protecting groups for the 3-fluoro-2-methylazetidine nitrogen, providing a quick reference for strategic planning.

| Protecting Group | Structure | Common Protection Reagents | Common Deprotection Conditions | Stability Profile | Key Advantages & Considerations |

| Boc (tert-butoxycarbonyl) | Boc-N< | Di-tert-butyl dicarbonate (Boc)₂O, TEA, DCM or THF | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane/EtOAc | Stable to basic, hydrogenolysis, and nucleophilic conditions. Labile to strong acids. | Excellent for providing acid-labile protection. The bulky tert-butyl group can influence the conformation of the azetidine ring.[1] |

| Cbz (benzyloxycarbonyl) | Cbz-N< | Benzyl chloroformate (Cbz-Cl), NaHCO₃, THF/H₂O | H₂, Pd/C (Hydrogenolysis); HBr/AcOH | Stable to acidic and basic conditions. Labile to hydrogenolysis and strong reducing agents. | Offers orthogonal protection to the acid-labile Boc group.[6][7] The deprotection is clean, yielding toluene and CO₂ as byproducts. |

| Benzyl (Bn) | Bn-N< | Benzyl bromide (BnBr), K₂CO₃, MeCN | H₂, Pd/C (Hydrogenolysis); Na/NH₃ (Birch reduction) | Very stable to a wide range of conditions including acidic, basic, and organometallic reagents. | Provides robust protection. Deprotection via hydrogenolysis is common, but can sometimes be sluggish.[8] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, field-proven methodologies for the protection and deprotection of the 3-fluoro-2-methylazetidine nitrogen. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the procedures.

Protocol 1: N-Boc Protection of 3-Fluoro-2-methylazetidine

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amines that can be readily removed under acidic conditions.[4][9]

Reaction Scheme:

Figure 1: N-Boc protection of 3-fluoro-2-methylazetidine.

Materials:

-

3-Fluoro-2-methylazetidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Free-basing the Amine: To a stirred suspension of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. The triethylamine neutralizes the hydrochloride salt, generating the free amine in situ, which is necessary for the subsequent reaction.

-

Boc Protection: To the cold suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-fluoro-2-methylazetidine.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

The removal of the Boc group is efficiently achieved with strong acids like TFA, which cleave the tert-butyl carbamate to release the free amine.[4][10][11][12]

Reaction Scheme:

Figure 2: N-Boc deprotection of 3-fluoro-2-methylazetidine.

Materials:

-

N-Boc-3-fluoro-2-methylazetidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

Procedure:

-

Reaction Setup: Dissolve N-Boc-3-fluoro-2-methylazetidine (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C.

-

TFA Addition: Add trifluoroacetic acid (10-20 eq) dropwise to the stirred solution. The use of excess TFA ensures complete and rapid deprotection.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Product Isolation (as TFA salt): The resulting residue is the trifluoroacetate salt of 3-fluoro-2-methylazetidine, which can often be used directly in the next step. If the free amine is required, proceed to the next step.

-

Neutralization (optional): Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8). Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to obtain the free 3-fluoro-2-methylazetidine.

Note on Azetidine Ring Stability: The strained azetidine ring is generally stable to the acidic conditions of Boc deprotection with TFA, especially at room temperature for short reaction times.[6] However, prolonged exposure to strong acid or elevated temperatures should be avoided to minimize the risk of ring-opening.

Protocol 3: N-Cbz Protection of 3-Fluoro-2-methylazetidine

The benzyloxycarbonyl (Cbz) group is a valuable protecting group that is stable to a wide range of conditions and is orthogonally removed by hydrogenolysis.[13]

Reaction Scheme:

Figure 3: N-Cbz protection of 3-fluoro-2-methylazetidine.

Materials:

-

This compound

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of THF and water (2:1, 15 mL/mmol) and cool to 0 °C. The bicarbonate acts as a base to both free the amine and neutralize the HCl generated during the reaction.

-

Cbz-Cl Addition: Add benzyl chloroformate (1.2 eq) dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Cbz-3-fluoro-2-methylazetidine.

Protocol 4: N-Cbz Deprotection via Hydrogenolysis

The Cbz group is cleanly removed by catalytic hydrogenation, which reduces the benzyl ester to toluene and liberates the free amine via an unstable carbamic acid intermediate.[14]

Reaction Scheme:

Figure 4: N-Cbz deprotection of 3-fluoro-2-methylazetidine.

Materials:

-

N-Cbz-3-fluoro-2-methylazetidine

-

Palladium on carbon (10% Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas

-

Celite®

Procedure:

-

Reaction Setup: To a solution of N-Cbz-3-fluoro-2-methylazetidine (1.0 eq) in methanol (20 mL/mmol) in a flask suitable for hydrogenation, add 10% Pd/C (10 mol% Pd).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this cycle three times.

-

Reaction Progression: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to afford the deprotected 3-fluoro-2-methylazetidine. The product is often of high purity and may not require further purification.

Orthogonal Protecting Group Strategies: A Decision-Making Framework

The true power of these protecting groups lies in their orthogonal nature, enabling the selective deprotection of one group in the presence of another. This is crucial in the synthesis of complex molecules where multiple amine functionalities need to be differentially manipulated.

Figure 5: Decision workflow for orthogonal protection of 3-fluoro-2-methylazetidine.

This workflow illustrates how the choice of protecting group dictates the available synthetic routes. If subsequent reactions require basic or nucleophilic conditions, a Boc group is a suitable choice, as it is stable under these conditions and can be removed later with acid. Conversely, if acidic conditions are required, a Cbz group provides robust protection and can be selectively removed by hydrogenolysis at a later stage.

Conclusion and Future Perspectives

The strategic use of nitrogen protecting groups is indispensable for the successful synthesis of complex molecules containing the 3-fluoro-2-methylazetidine moiety. The Boc, Cbz, and Benzyl groups offer a versatile toolkit for the synthetic chemist, providing a range of stability profiles and orthogonal deprotection options. The detailed protocols and strategic considerations presented in this guide are intended to empower researchers to confidently and efficiently utilize this valuable building block in their drug discovery endeavors. As the importance of fluorinated azetidines continues to grow, the development of novel and even more versatile protecting group strategies will undoubtedly be a key area of future research.

References

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]

- O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 994-997.

-

Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

- MDPI. (2024, August 16).

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]

- Wiley Online Library. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.

- MDPI. (2007, October 25). Synthesis of Novel N-(4-Ethoxyphenyl)

-

ResearchGate. (2026, February 7). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

-

Semantic Scholar. (2008, October 14). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Retrieved from [Link]

-

SAGE Journals. (2025, August 7). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]

-

Hindawi. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability. Retrieved from [Link]

- University of Adelaide. (2011, March 30). An improved large scale procedure for the preparation of N-Cbz amino acids.

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

CiteSeerX. (n.d.). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent 1,2. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

-

Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]

-

Frontiers. (2018, July 19). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. scribd.com [scribd.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with Azetidine Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Medicinal Chemist's Toolbox with N-Aryl Azetidines

The azetidine motif is of increasing importance in medicinal chemistry, serving as a versatile saturated heterocycle that can impart desirable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and three-dimensional diversity. The synthesis of N-aryl azetidines is a key transformation for accessing this valuable chemical space. The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen bonds, offering a significant improvement over classical methods which often require harsh reaction conditions and have limited substrate scope.[1] This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to couple aryl halides with azetidine, with a particular focus on the practical use of azetidine salts.

The Reaction: A Palladium-Catalyzed Pathway to N-Aryl Azetidines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide).[2] The reaction proceeds through a catalytic cycle involving a Pd(0) species. Key steps in the mechanism include oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[3]

Key Reaction Parameters: A Guide to Successful Coupling

The success of the Buchwald-Hartwig amination of aryl halides with azetidine salts hinges on the careful selection of several key parameters:

-

Palladium Precursor: Both Pd(II) and Pd(0) sources can be used. Common Pd(II) precursors like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which can be facilitated by the phosphine ligand or the amine itself.[4] Pre-formed Pd(0) sources such as Pd₂(dba)₃ are also widely used. Modern, well-defined precatalysts that generate the active LPd(0) catalyst upon activation with a base are often more efficient.[5]

-

Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For cyclic secondary amines like azetidine, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as RuPhos and XPhos have shown broad utility in the coupling of secondary amines.[5]

-

Base: The base plays a crucial role in deprotonating the amine to form the palladium-amido complex.[3] When using an azetidine salt, such as azetidine hydrochloride, a sufficient excess of base is required to both neutralize the salt and facilitate the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[5]

-

Solvent: The choice of solvent influences the solubility of the reagents and the stability of the catalytic intermediates. Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common choices for this reaction.[5]

-

Temperature: The reaction temperature is dependent on the reactivity of the aryl halide and the chosen catalyst system. Typical temperatures range from 80 to 110 °C.[4]

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Aryl Bromide with Azetidine Hydrochloride

This protocol provides a general starting point for the coupling of an aryl bromide with azetidine hydrochloride. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Azetidine hydrochloride (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

-

To the oven-dried reaction vial, add the aryl bromide, azetidine hydrochloride, palladium precatalyst, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

-

Seal the vial with the screw cap.

-

If not working in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

-

Add the anhydrous, degassed toluene via syringe.

-

Place the vial in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Azetidine Hydrochloride: A slight excess of the amine salt is used to ensure complete consumption of the limiting aryl halide.

-

Excess Base: A significant excess of a strong base like NaOtBu is crucial. One equivalent is required to neutralize the hydrochloride salt of azetidine, and an additional excess is needed to drive the deprotonation of the coordinated amine in the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen and moisture. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

-

Vigorous Stirring: The reaction mixture is often heterogeneous due to the presence of inorganic salts. Vigorous stirring is necessary to ensure efficient mixing and mass transfer.

Data Presentation

Table 1: Recommended Ligand and Base Combinations for the Amination of Aryl Halides with Azetidine

| Amine Nucleophile | Aryl Halide | Recommended Ligand(s) | Recommended Base(s) | Notes |

| Azetidine (from salt) | Aryl Bromide | XPhos, RuPhos | NaOtBu, KOtBu | Robust conditions for a wide range of aryl bromides. |

| Azetidine (from salt) | Aryl Chloride | BrettPhos, SPhos | NaOtBu, LHMDS | Aryl chlorides are less reactive and may require more electron-rich and bulky ligands. |

| Azetidine (from salt) | Aryl Iodide | XPhos, DavePhos | Cs₂CO₃, K₃PO₄ | Weaker bases can be effective with more reactive aryl iodides. |

| Azetidine (from salt) | Aryl Triflate | Xantphos, BINAP | Cs₂CO₃, K₃PO₄ | Pseudohalides like triflates are also viable coupling partners. |

Visualization of Key Processes

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Witulski, B., Senft, S., Bonet, J., & Jost, O. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis. [Link]

- Fischer, A., Topsom, R. D., & Vaughan, J. (1960). N-Arylazetidines. Journal of Organic Chemistry.

-

Szostak, M., & Szostak, R. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Yudin, A. K. (2003, March 7). N-arylation of aziridines. PubMed. [Link]

-

Dorel, R. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Hillier, M. C., & Chen, C.-Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]